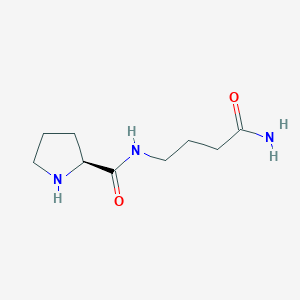
4-(Pyren-4-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyren-4-yl)butan-1-ol is an organic compound with the molecular formula C20H18O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a butanol group attached to the pyrene ring. This compound is known for its fluorescent properties, making it useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Pyren-4-yl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of pyrene with butyl lithium, followed by the addition of formaldehyde and subsequent reduction to yield the desired alcohol. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyren-4-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Pyrene-4-carboxylic acid or pyrene-4-aldehyde.
Reduction: 4-(Pyren-4-yl)butane.
Substitution: 4-(Pyren-4-yl)butyl halides or amines.
Aplicaciones Científicas De Investigación
4-(Pyren-4-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Biology: Employed in the study of biological membranes and protein interactions due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of fluorescent polymers and materials.
Mecanismo De Acción
The mechanism of action of 4-(Pyren-4-yl)butan-1-ol primarily involves its interaction with molecular targets through its fluorescent properties. It can bind to specific sites on proteins or membranes, allowing researchers to track and study these interactions. The pathways involved often include fluorescence resonance energy transfer (FRET) and other photophysical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Pyrenebutanol
- 4-(Pyren-1-yl)butan-1-ol
- 4-(Pyren-4-yl)butanoic acid
Uniqueness
4-(Pyren-4-yl)butan-1-ol is unique due to its specific structure, which provides distinct fluorescent properties and reactivity compared to other pyrene derivatives. Its butanol group allows for versatile chemical modifications, making it a valuable tool in various research fields.
Propiedades
Número CAS |
194785-98-3 |
|---|---|
Fórmula molecular |
C20H18O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
4-pyren-4-ylbutan-1-ol |
InChI |
InChI=1S/C20H18O/c21-12-2-1-5-16-13-17-8-3-6-14-10-11-15-7-4-9-18(16)20(15)19(14)17/h3-4,6-11,13,21H,1-2,5,12H2 |
Clave InChI |
DEUHUABMFFQZHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


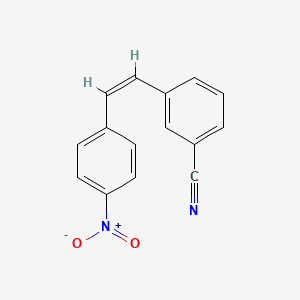
![4,4'-{1,2-Phenylenebis[methylene(ethylazanediyl)]}dibenzaldehyde](/img/structure/B12560123.png)
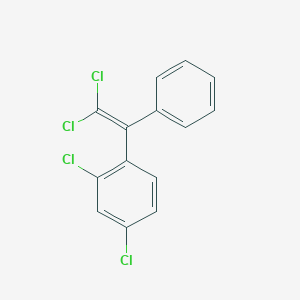
![[(4S,5S)-5-hexyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B12560141.png)
![Bis[2-(2-chlorophenoxy)ethyl] ethanedioate](/img/structure/B12560143.png)
![4-[(2-Methylbutan-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B12560147.png)
![1-Methyl-3-[(2-nitrobenzene-1-sulfonyl)oxy]pyridin-1-ium perchlorate](/img/structure/B12560155.png)
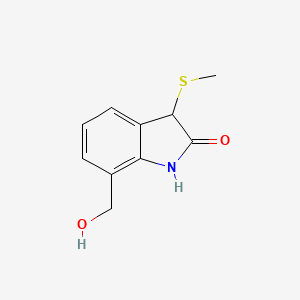
![L-Phenylalaninamide, L-seryl-N-[2-(4-fluoro-3-nitrophenyl)ethyl]-](/img/structure/B12560173.png)
![2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B12560181.png)

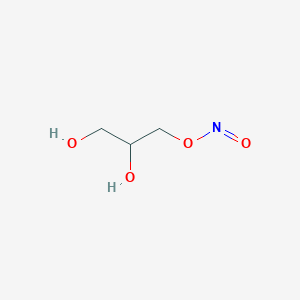
![3-Pyrrolidinesulfonic acid, 1-[(4-azido-2-hydroxybenzoyl)oxy]-2,5-dioxo-](/img/structure/B12560200.png)
